Azd 9977

Mineralocorticoid Receptor Nuclear Receptor Selectivity Binding Affinity

AZD9977 is a first-in-class, non-steroidal partial MR modulator that offers a unique pharmacological profile for preclinical cardio-renal research. Unlike eplerenone or spironolactone, it suppresses only ~69% of MR activity with a distinct cofactor recruitment profile, preserving organ protection without altering urinary Na⁺/K⁺ ratios. This uncoupling of efficacy from hyperkalemia risk makes it ideal for investigating MR-mediated injury in CKD/HF models, including populations with renal impairment. Phase Ib data confirms no significant serum K⁺ elevation versus spironolactone, enabling clean translational studies in comorbidity models.

Molecular Formula C20H18FN3O5
Molecular Weight 399.4 g/mol
Cat. No. B8434226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzd 9977
Molecular FormulaC20H18FN3O5
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F
InChIInChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)
InChIKeyMBKYLPOPYYLTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD9977 (Balcinrenone): A Non-Steroidal, Selective Mineralocorticoid Receptor Modulator for Cardio-Renal Indications


AZD9977 (Balcinrenone) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator in clinical development for heart failure and chronic kidney disease . It acts as a partial MR antagonist with a unique binding mode that differentiates it from steroidal MR antagonists . AZD9977 demonstrates equipotent MR antagonism to eplerenone in vitro while exhibiting a distinct cofactor recruitment profile and minimal effects on urinary electrolyte excretion in preclinical models, predicting a lower risk of hyperkalemia .

Why AZD9977 Cannot Be Substituted with Generic MR Antagonists


AZD9977 is not functionally interchangeable with steroidal mineralocorticoid receptor antagonists (MRAs) such as spironolactone or eplerenone due to its partial antagonism, distinct cofactor recruitment profile, and lack of effect on urinary electrolyte handling . Unlike full antagonists, AZD9977 suppresses only 69% of MR activity in reporter gene assays, resulting in a differentiated pharmacodynamic response that separates organ protection from electrolyte disturbance—a property not observed with conventional MRAs . Furthermore, structural analysis reveals unique hydrogen bonding interactions with Ser811 (an MR-specific residue) and Asn770/Thr945 that are absent in eplerenone, conferring a distinct molecular mechanism of action .

AZD9977 Product-Specific Quantitative Evidence Guide


Nuclear Receptor Selectivity Profile of AZD9977 vs. Eplerenone

AZD9977 exhibits high selectivity for the mineralocorticoid receptor (MR) over glucocorticoid (GR), progesterone (PR), and androgen (AR) receptors, with a selectivity profile similar to eplerenone . In competition binding assays using recombinantly expressed receptor ligand-binding domains, AZD9977 demonstrated a pKi of 7.5 ± 0.1 (n=22) for human MR, compared to eplerenone's pKi of 7.0 ± 0.1 (n=10) . Affinities for off-target receptors were low: GR pKi = 5.4 ± 0.1 (AZD9977) vs. 4.9 ± 0.1 (eplerenone); PR pKi = 4.6 ± 0.4 vs. 4.3 ± 0.2; AR pKi <4.3 vs. 5.3 ± 0.3 .

Mineralocorticoid Receptor Nuclear Receptor Selectivity Binding Affinity

Partial Antagonism and Maximal Suppression of MR Activity vs. Eplerenone

In a reporter gene assay using U2-OS cells expressing full-length human MR, AZD9977 antagonized aldosterone-activated MR with an IC50 of 0.28 μM, comparable to eplerenone's IC50 of 0.34 μM . However, while eplerenone acts as a full antagonist (100% suppression), AZD9977 suppressed only 69% of MR activity . In the absence of aldosterone, AZD9977 demonstrated partial agonist activity with 31% efficacy, whereas eplerenone was inactive .

Partial Antagonist Reporter Gene Assay Efficacy

Organ Protection Without Urinary Electrolyte Effects vs. Eplerenone in Rat Model

In uni-nephrectomised rats administered aldosterone and high salt, AZD9977 dose-dependently reduced albuminuria and improved kidney histopathology similarly to eplerenone . Critically, in acute testing on a low-salt diet, AZD9977 did not affect the urinary Na+/K+ ratio, whereas eplerenone increased the Na+/K+ ratio dose-dependently . This indicates that AZD9977 achieves organ protection without the acute electrolyte excretion changes that underlie hyperkalemia risk with conventional MRAs .

Organ Protection Electrolyte Excretion Hyperkalemia Risk

Human Serum Potassium Effect vs. Spironolactone in Phase Ib HF/Renal Impairment Trial

In a phase Ib randomized trial comparing AZD9977 and spironolactone in patients with heart failure (EF ≥40%) and renal impairment (eGFR 40–70 mL/min/1.73m²), the relative change in serum potassium (sK⁺) from baseline to day 28 was −0.3% (95% CI: −5.3% to 4.4%) for AZD9977 versus spironolactone . At day 14, the relative change was 3.4% (−0.8% to 7.5%) . Mean sK⁺ change from baseline to day 28 was 5.7% for AZD9977 and 4.2% for spironolactone . No discontinuations due to hyperkalemia occurred in either arm .

Serum Potassium Hyperkalemia Heart Failure

Phase I Multiple Ascending Dose Pharmacokinetics and Target Engagement

In a phase I multiple ascending dose study in healthy male volunteers (50 mg, 150 mg, 300 mg BID for 8 days), AZD9977 demonstrated rapid absorption with median Tmax ranging from 0.50 to 0.84 hours across dose groups . Steady-state was achieved within 3–4 days, with dose-dependent accumulation of 1.2–1.7-fold . Target engagement was confirmed by dose-dependent increases in serum aldosterone: placebo = 43 ± 172 pmol/L; AZD9977 50 mg BID = 132 ± 83 pmol/L; 150 mg BID = 447 ± 242 pmol/L; 300 mg BID = 808 ± 330 pmol/L (Day 7 change from Day −1) . Serum potassium and urinary electrolyte excretion remained unchanged .

Pharmacokinetics Tmax Aldosterone

Structural Binding Mode Differentiation vs. Eplerenone

X-ray crystallography of MR ligand-binding domain complexes reveals that AZD9977 forms a direct hydrogen bond with Ser811, an amino acid unique to MR within the steroid receptor family, which may contribute to its selectivity profile . Additionally, the AZD9977 N-methyl-acetamide side chain engages in a bidentate interaction with Asn770 and a direct interaction with Thr945 . In contrast, the eplerenone γ-lactone interacts weakly with Thr945 and is positioned farther from Asn770, lacking the bidentate interaction . These structural differences underpin the distinct cofactor recruitment profile and partial antagonism of AZD9977 .

X-ray Crystallography Hydrogen Bonding Ser811

AZD9977: Optimal Research and Industrial Application Scenarios


Cardio-Renal Disease Models Requiring Organ Protection Without Electrolyte Disturbance

AZD9977 is ideally suited for preclinical studies investigating MR-mediated cardio-renal injury in models where electrolyte imbalances confound interpretation. In uni-nephrectomised rodent models, AZD9977 reduces albuminuria and improves kidney histopathology similarly to eplerenone, but without altering the urinary Na⁺/K⁺ ratio . This enables clean assessment of organ-protective mechanisms independent of renal electrolyte handling effects.

Combination Therapy Studies with SGLT2 Inhibitors

AZD9977 is being evaluated in combination with dapagliflozin (SGLT2 inhibitor) in phase IIb clinical trials for heart failure and chronic kidney disease . The rationale is complementary mechanisms: AZD9977 provides MR-mediated organ protection without hyperkalemia risk, while SGLT2 inhibition offers hemodynamic and metabolic benefits. This combination is particularly relevant for patients with overlapping HF and CKD.

Hyperkalemia-Prone Patient Populations

Given the phase Ib clinical evidence showing no increase in serum potassium versus spironolactone in HF patients with renal impairment , AZD9977 represents a compelling research tool for studying MR antagonism in populations typically excluded from MRA therapy due to hyperkalemia risk. This includes patients with moderate-to-severe CKD, elderly individuals, and those on concomitant RAAS inhibitors.

Structural Biology and Mechanism-of-Action Studies of Nuclear Receptors

The high-resolution X-ray crystal structure of AZD9977 bound to MR LBD provides a valuable tool for studying ligand-receptor interactions, particularly the role of Ser811 in MR selectivity and the structural basis of partial agonism/antagonism . This structural information can inform rational design of next-generation MR modulators with tailored cofactor recruitment profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azd 9977

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.